molecular formula C21H21NO4 B557410 (S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid CAS No. 193693-68-4

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid

Cat. No. B557410
M. Wt: 351,41 g/mole
InChI Key: FINXGQXNIBNREL-AWEZNQCLSA-N
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Description

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, or FMCPC, is an organic compound with a range of scientific and medical applications. It is a white crystalline solid with a melting point of 128-131°C. FMCPC has been studied extensively in the scientific community due to its potential in various research applications.

Scientific Research Applications

  • Crystal Structure Analysis : The compound 9-Oxo-9H-fluorene-1-carboxylic acid, a related chemical, adopts a planar conformation with internal hydrogen bonding, which is significant in understanding molecular stacking and interplanar interactions (Coté, Lalancette, & Thompson, 1996).

  • Synthesis of β-Amino Acids : N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids have been successfully transformed into enantiomerically pure N-Fmoc-protected β-amino acids, illustrating the compound's utility in synthesizing structurally complex amino acids (Ellmerer-Müller et al., 1998).

  • Development of Fluorene-Derived Complexes : Studies have shown the synthesis of gold complexes using 9H-fluorene-9-carbodithioate and its derivatives, demonstrating the compound's role in creating new materials with potential applications in photoluminescence and molecular electronics (Vicente et al., 2004).

  • Peptide Synthesis : The compound has been utilized in peptide synthesis, particularly as a base-labile anchoring group for polymer-supported peptide synthesis, showing its significance in creating flexible synthetic strategies for peptides (Mutter & Bellof, 1984).

  • Synthesis of Piperidine Derivatives : Research has been conducted on the synthesis of novel piperidine derivatives, like (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, using piperidine-4-carboxylic acid as a starting material, highlighting the compound's role in medicinal chemistry (Zheng Rui, 2010).

  • Antimicrobial Activity of Pyridine Derivatives : Studies on the synthesis of pyridine derivatives involving piperidine-3-carboxylic acid have shown variable antimicrobial activity against different bacterial and fungal strains, suggesting its potential in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Bioimaging Applications : A water-soluble fluorene derivative involving the compound has been investigated for its photophysical properties and application in bioimaging, particularly in integrin-targeting, demonstrating its utility in biomedical research (Morales et al., 2010).

properties

IUPAC Name

(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589229
Record name (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid

CAS RN

193693-68-4
Record name 1-(9H-Fluoren-9-ylmethyl) (3S)-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193693-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Gessier, L Schaeffer, T Kimmerlin… - Helvetica chimica …, 2005 - Wiley Online Library
The title compounds were prepared from valine‐derived N‐acylated oxazolidin‐2‐ones, 1–3, 7, 9, by highly diastereoselective (≥ 90%) Mannich reaction (→ 4–6; Scheme 1) or aldol …
Number of citations: 26 onlinelibrary.wiley.com
DJ Shell, CA Foley, Q Wang, CM Smith… - Journal of medicinal …, 2023 - ACS Publications
Methyl-lysine reader p53 binding protein 1 (53BP1) is a central mediator of DNA break repair and is associated with various human diseases, including cancer. Thus, high-quality …
Number of citations: 4 pubs.acs.org

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